N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound features a unique combination of functional groups, including a benzodioxole moiety, a purinyl sulfanyl group, and an acetamide structure. Its molecular formula is with a molecular weight of 329.4 g/mol. The compound is characterized by its potential applications in medicinal chemistry and biological research due to its structural complexity and the presence of biologically relevant functional groups.
The compound is synthesized through various chemical methods, often starting from simpler precursors such as benzodioxole derivatives and purine-based compounds. It can be found in specialized chemical suppliers and research laboratories focusing on organic synthesis and drug development.
N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide can be classified as:
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide typically involves several steps:
The synthetic routes may require specific conditions such as temperature control, pH adjustments, and the use of catalysts to optimize yields and purity. Reaction monitoring can be performed using techniques like thin-layer chromatography or high-performance liquid chromatography.
The molecular structure of N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide consists of:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide |
| InChI Key | XLJQMEUZSPZIKG-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2NC=N3 |
N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide can participate in various chemical reactions:
The reactivity of this compound is influenced by its structural features, particularly the electron-rich aromatic systems which can stabilize intermediates during reactions.
The mechanism of action for N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide in biological systems may involve:
Further studies are required to elucidate the precise mechanisms at play, including kinetic studies and binding affinity measurements.
The physical properties include:
The chemical properties include:
N-(1,3-benzodioxol-5-ylmethyl)-2-(7H-purin-6-ylsulfanyl)acetamide has potential applications in various fields:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6